3-Chloroquinoline hydrochloride
Overview
Description
3-Chloroquinoline hydrochloride is a chemical compound belonging to the quinoline family, characterized by the presence of a chlorine atom at the third position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloroquinoline hydrochloride typically involves the chlorination of quinoline. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the chlorine atom at the desired position . The reaction is carried out under controlled conditions, usually at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroquinoline hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Condensation Reactions: It can participate in condensation reactions with various reagents to form complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under reflux conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products Formed:
- Substituted quinolines
- Quinoline N-oxides
- Dihydroquinoline derivatives
- Complex heterocyclic compounds
Scientific Research Applications
3-Chloroquinoline hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antimicrobial, antimalarial, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or disrupt cell membrane integrity. In antimalarial research, it is believed to interfere with the heme detoxification pathway in Plasmodium species, leading to the accumulation of toxic heme and subsequent parasite death .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitution pattern.
Quinoline: The parent compound without the chlorine substitution.
2-Chloroquinoline: Another chlorinated quinoline derivative with the chlorine atom at the second position.
Uniqueness: 3-Chloroquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its position-specific chlorine atom allows for targeted modifications and the development of novel compounds with enhanced properties .
Properties
IUPAC Name |
3-chloroquinoline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKQOESIAXHSET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195650-21-5 | |
Record name | Quinoline, 3-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195650-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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